molecular formula C40H47N6O7P B608106 DMT-dI Phosphoramidite CAS No. 141684-35-7

DMT-dI Phosphoramidite

Cat. No.: B608106
CAS No.: 141684-35-7
M. Wt: 754.8 g/mol
InChI Key: ZKGZROFWRPJVEB-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

DMT-dI Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes and proteins involved in this process. The nature of these interactions is primarily chemical, involving the formation of phosphodiester bonds that link nucleotides together to form oligonucleotides .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in oligonucleotide synthesis. It influences cell function by enabling the synthesis of specific DNA or RNA sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in the synthesis of oligonucleotides. It participates in the formation of phosphodiester bonds, linking nucleotides together to form DNA or RNA sequences . This process involves binding interactions with enzymes involved in oligonucleotide synthesis, potential enzyme activation or inhibition, and changes in gene expression as a result of the synthesized sequences .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound contributes to the synthesis of oligonucleotides. Information on the product’s stability, degradation, and long-term effects on cellular function is largely dependent on the specific conditions of the experiment, including factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied, as it is primarily used in vitro for oligonucleotide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of oligonucleotide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is utilized in the locations where oligonucleotide synthesis occurs . It may interact with transporters or binding proteins involved in this process.

Subcellular Localization

The subcellular localization of this compound is likely to be within the compartments of the cell where oligonucleotide synthesis occurs . Any effects on its activity or function would be related to its role in this process.

Chemical Reactions Analysis

Types of Reactions

DMT-dI Phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The key reactions include:

    Detritylation: Removal of the DMT protecting group.

    Coupling: Formation of a phosphite triester linkage between the phosphoramidite and the growing oligonucleotide chain.

    Oxidation: Conversion of the phosphite triester to a phosphate triester.

    Capping: Blocking of unreacted hydroxyl groups to prevent side reactions.

Common Reagents and Conditions

Major Products

The major product of these reactions is the extended oligonucleotide chain with the desired sequence. Side products may include truncated sequences and oligonucleotides with incomplete modifications .

Mechanism of Action

DMT-dI Phosphoramidite exerts its effects through the sequential addition of nucleotides to a growing DNA chain. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During synthesis, the DMT group is removed, allowing the phosphoramidite to react with the 3’-hydroxyl group of the preceding nucleotide. This process is repeated to build the desired oligonucleotide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMT-dI Phosphoramidite is unique due to its ability to incorporate inosine into DNA sequences. Inosine can pair with multiple bases, providing flexibility in hybridization and making it valuable for applications requiring degenerate sequences or studying mutations .

Biological Activity

DMT-dI Phosphoramidite is a chemical compound utilized primarily in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This article explores the biological activity associated with this compound, focusing on its role in nucleic acid synthesis, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its dimethoxytrityl (DMT) protecting group and is used in the synthesis of DNA and RNA strands. The compound's structure allows for the protection of the nucleobase during the synthesis process, facilitating the formation of phosphodiester bonds essential for nucleic acid integrity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₈N₃O₅P
  • Molecular Weight : Approximately 373.31 g/mol

Nucleic Acid Synthesis

This compound is integral to the phosphoramidite method of oligonucleotide synthesis. This method involves several key steps:

  • Activation : The phosphoramidite is activated to allow for nucleophilic attack by the 5' hydroxyl group of a growing oligonucleotide chain.
  • Coupling : The activated phosphoramidite reacts with the hydroxyl group, forming a phosphodiester bond.
  • Deprotection : Following coupling, the DMT group is removed to expose the next nucleophilic site for further elongation.

This process enables the efficient synthesis of custom oligonucleotides for research and therapeutic applications.

Therapeutic Potential

Oligonucleotides synthesized using this compound have shown promise in various therapeutic contexts, including:

  • Gene Therapy : Oligonucleotides can be designed to target specific genes for modulation or silencing, offering potential treatments for genetic disorders.
  • Antisense Therapy : These compounds can bind to complementary RNA sequences, inhibiting translation and providing a mechanism for downregulating specific proteins.
  • Diagnostic Tools : Modified oligonucleotides serve as probes in molecular biology assays, aiding in the detection of specific nucleic acid sequences.

Research Findings

Several studies have investigated the biological effects and applications of oligonucleotides synthesized with this compound. Key findings include:

  • In Vivo Studies : Research indicates that oligonucleotides can effectively modulate gene expression in animal models, demonstrating therapeutic efficacy in conditions such as cancer and genetic disorders .
  • Mechanisms of Action : Oligonucleotides interact with cellular machinery, influencing processes such as RNA splicing and translation. For instance, studies have shown that certain modifications enhance cellular uptake and stability, increasing their therapeutic potential .

Case Studies

  • Gene Silencing in Cancer Models : A study demonstrated that oligonucleotides synthesized using this compound could effectively silence oncogenes in mouse models, leading to reduced tumor growth and improved survival rates .
  • Therapeutic Applications in Genetic Disorders : Another investigation focused on using these oligonucleotides to correct mutations associated with muscular dystrophy. The results indicated significant restoration of protein function in affected tissues .

Comparative Analysis

A comparison of various phosphoramidites used in DNA synthesis highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC₁₇H₁₈N₃O₅PUsed for synthesizing DNA/RNA
DMT-dA(bz) PhosphoramiditeC₄₇H₅₂N₇O₇PContains benzoyl group; used in RNA synthesis
DMT-dT PhosphoramiditeC₄₆H₅₀N₇O₇PThymidine derivative; used in DNA synthesis

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZROFWRPJVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N6O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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